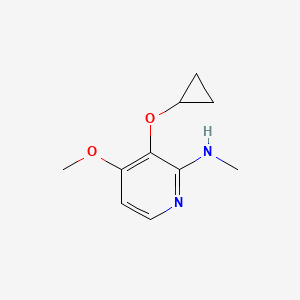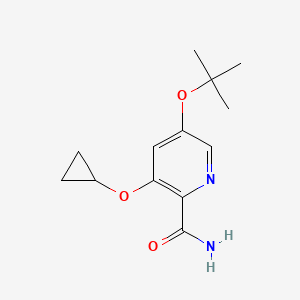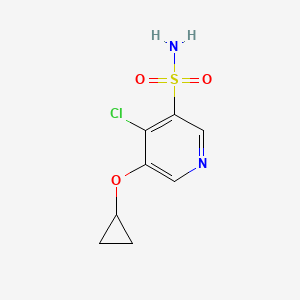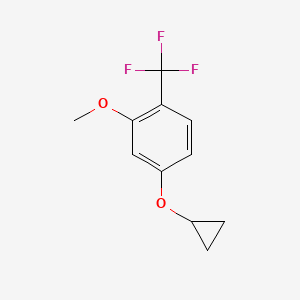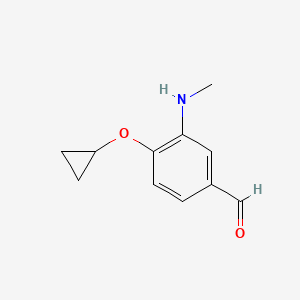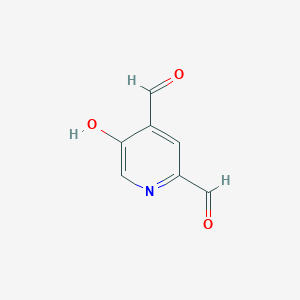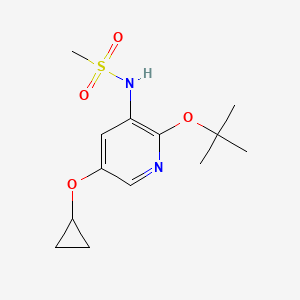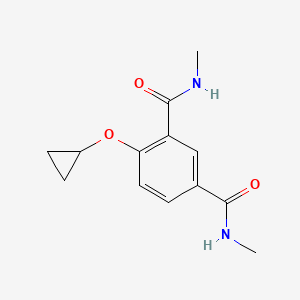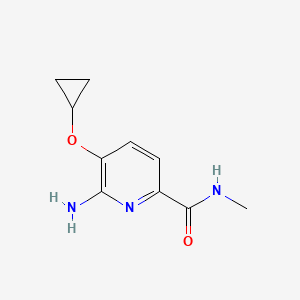![molecular formula C8H8ClNO2 B14834661 1-[2-(Chloromethyl)-5-hydroxypyridin-4-YL]ethanone](/img/structure/B14834661.png)
1-[2-(Chloromethyl)-5-hydroxypyridin-4-YL]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Chloromethyl)-5-hydroxypyridin-4-YL]ethanone is an organic compound with a pyridine ring substituted with a chloromethyl group and a hydroxyl group
Méthodes De Préparation
The synthesis of 1-[2-(Chloromethyl)-5-hydroxypyridin-4-YL]ethanone typically involves the chloromethylation of a pyridine derivative. One efficient method involves the use of dimethoxymethane and chlorosulfonic acid catalyzed by zinc iodide in dichloromethane . This method provides good yields under mild conditions. Industrial production methods may involve similar chloromethylation reactions, optimized for large-scale synthesis.
Analyse Des Réactions Chimiques
1-[2-(Chloromethyl)-5-hydroxypyridin-4-YL]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new C-N or C-S bonds.
Common reagents and conditions for these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[2-(Chloromethyl)-5-hydroxypyridin-4-YL]ethanone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is used in the production of fine chemicals and as a building block for various industrial processes.
Mécanisme D'action
The mechanism of action of 1-[2-(Chloromethyl)-5-hydroxypyridin-4-YL]ethanone involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-[2-(Chloromethyl)-5-hydroxypyridin-4-YL]ethanone include other chloromethyl-substituted pyridines and hydroxypyridines. Compared to these compounds, this compound is unique due to the specific positioning of the chloromethyl and hydroxyl groups, which can influence its reactivity and biological activity. Examples of similar compounds include 2-chloromethylpyridine and 5-hydroxypyridine.
Propriétés
Formule moléculaire |
C8H8ClNO2 |
|---|---|
Poids moléculaire |
185.61 g/mol |
Nom IUPAC |
1-[2-(chloromethyl)-5-hydroxypyridin-4-yl]ethanone |
InChI |
InChI=1S/C8H8ClNO2/c1-5(11)7-2-6(3-9)10-4-8(7)12/h2,4,12H,3H2,1H3 |
Clé InChI |
PDCDJLSSVFXWCS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=NC(=C1)CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


